2H-Thiireno[e][1,3]benzodioxole
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Overview
Description
2H-Thiireno[e][1,3]benzodioxole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a thiirene ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiireno[e][1,3]benzodioxole typically involves the reaction of catechol with disubstituted halomethanes in the presence of a catalyst. One efficient method involves the use of ZrO2/SO42- as a solid superacid catalyst. The reaction is carried out in refluxing benzene or toluene, leading to the formation of the desired benzodioxole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2H-Thiireno[e][1,3]benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirene ring to a thiirane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Mechanism of Action
The mechanism of action of 2H-Thiireno[e][1,3]benzodioxole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A structurally related compound with a benzodioxole moiety but lacking the thiirene ring.
Methylenedioxybenzene: Another related compound with similar bioactive properties.
Uniqueness
2H-Thiireno[e][1,3]benzodioxole is unique due to the presence of the thiirene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for the development of new chemical entities with diverse applications .
Properties
CAS No. |
82324-04-7 |
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Molecular Formula |
C7H4O2S |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
thiireno[2,3-g][1,3]benzodioxole |
InChI |
InChI=1S/C7H4O2S/c1-2-5-7(10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI Key |
IITGLJLWLJEMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(S3)C=C2 |
Origin of Product |
United States |
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